molecular formula C12H10O B1308352 2-Methyl-1-naphthaldehyde CAS No. 35699-44-6

2-Methyl-1-naphthaldehyde

Cat. No.: B1308352
CAS No.: 35699-44-6
M. Wt: 170.21 g/mol
InChI Key: WIAZTPUQHUFMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a derivative of naphthalene, where a methyl group is attached to the second carbon and an aldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-naphthaldehyde can be synthesized from 1-(bromomethyl)-2-methylnaphthalene. The process involves the reaction of 1-(bromomethyl)-2-methylnaphthalene with a suitable base to form the corresponding aldehyde .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products:

Scientific Research Applications

2-Methyl-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Naphthaldehyde
  • 2-Naphthaldehyde
  • 4-Methyl-1-naphthaldehyde
  • 6-Methoxy-2-naphthaldehyde
  • 1-Nitro-2-naphthaldehyde

Comparison: 2-Methyl-1-naphthaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the presence of the methyl group can influence the compound’s electrophilic substitution reactions, making it more reactive than 1-Naphthaldehyde or 2-Naphthaldehyde .

Properties

IUPAC Name

2-methylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAZTPUQHUFMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398925
Record name 2-Methyl-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35699-44-6
Record name 2-Methyl-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-naphthaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the method of Preparation 1, except that a reaction time of 1 hour at 0° C. was employed, 2-methylnaphthalene (10 g., 0.070 mole) in 200 ml. of methylene chloride was reacted with titanium tetrachloride (52.6 g., 30.5 ml., 0.28 mole) and 1,1-dichloromethyl methyl ether (24.1 g., 0.21 mole). The crude product, obtained as an oil, was distilled, yielding 12.2 g. of distillate b.p. 155°-160° C./2.3-3.0 mm. On standing, crystalline product separated from the distillate. Filtration gave purified 2-methyl-1-naphthaldehyde (0.53 g., m.p. 48°-50° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.